N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrole ring and an acetamide side chain. The 4-methylphenyl substituent on the oxadiazole and the 4-methylbenzyl group on the acetamide contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-5-9-18(10-6-16)14-24-21(28)15-27-13-3-4-20(27)23-25-22(26-29-23)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGNNNRBWICKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.
Pyrrole Ring Formation: The pyrrole ring is synthesized through a series of reactions, often involving the condensation of amines with carbonyl compounds.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrrole rings with the benzyl group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has indicated that compounds similar to N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide may exhibit anticonvulsant properties. For instance, studies on N'-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models, suggesting that modifications to the benzyl group can enhance efficacy .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can influence its biological activity. The presence of the oxadiazole and pyrrole moieties is crucial for its interaction with biological targets, potentially leading to the development of new therapeutic agents for neurological disorders .
Pharmacological Insights
Allosteric Modulation
The compound may serve as an allosteric modulator for certain receptors, similar to other compounds with related structures. Allosteric ligands can provide a means of fine-tuning receptor activity without directly competing with endogenous ligands, which is advantageous in drug design aimed at reducing side effects .
Targeting Metabotropic Glutamate Receptors
Given the involvement of metabotropic glutamate receptors in various neurological conditions, compounds like this compound could be explored for their potential in modulating these receptors. This could lead to novel treatments for conditions such as anxiety and depression .
Materials Science Applications
Polymer Stabilization
There is potential for using this compound as a stabilizing agent in polymer formulations. Compounds with similar structures have been shown to enhance the stability of polymers against UV degradation and other environmental factors . This application is particularly relevant in the development of durable materials for outdoor use.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to three analogs from the literature (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
Implications of Structural Variations
Methoxy groups are electron-withdrawing, which may stabilize the oxadiazole ring but reduce electrophilic reactivity compared to methyl substituents .
Heterocycle Core: The pyrrole in the target compound allows for hydrogen-bond donor interactions, unlike the pyrazole in , which has an additional methylsulfanyl group that may engage in hydrophobic or sulfur-π interactions .
Side Chain Modifications :
- The 4-methylbenzyl group in the target compound offers steric bulk and aromaticity, favoring interactions with hydrophobic pockets. In contrast, the 2-chlorobenzyl group in may introduce halogen bonding but could increase toxicity risks .
- The propanamide chain in adds flexibility, possibly reducing target specificity compared to the rigid acetamide linkage in the target .
Pharmacological and Physicochemical Properties
Metabolic Stability
Binding Affinity Predictions
Solubility and Bioavailability
- The target compound’s moderate logP (estimated 3.2) balances solubility and permeability, whereas the methylsulfanyl group in increases logP (estimated 3.5), risking poor aqueous solubility .
Biological Activity
N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrole moiety and an oxadiazole ring, which are known to contribute to various biological activities.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 1
Anticancer Activity
Research indicates that derivatives of oxadiazoles, including the compound , exhibit significant anticancer properties. The oxadiazole ring has been associated with various mechanisms of action against cancer cells:
- Cytotoxicity : Studies have shown that compounds containing the oxadiazole structure can induce cytotoxic effects in several cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in proliferation and survival. For example, compounds with similar structures have been shown to inhibit cyclooxygenases (COX), which play a role in tumor progression .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Research has shown that related oxadiazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The presence of the pyrrole and oxadiazole rings may confer antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A study highlighted the anticancer efficacy of various 1,2,4-oxadiazole derivatives against multiple cancer cell lines. The derivatives were found to induce apoptosis through the activation of caspases .
- Pyrrole-Based Compounds : Another investigation into pyrrole-containing compounds revealed their ability to inhibit cell proliferation in human cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
